Cas no 847408-77-9 (Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-)

Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-, is a brominated aromatic compound featuring a fluorophenoxymethyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The electron-withdrawing fluorophenoxy group further influences its electronic properties, aiding in regioselective transformations. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly suited for applications requiring controlled introduction of aromatic or heteroaromatic frameworks in complex molecular architectures.
Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]- structure
847408-77-9 structure
Product Name:Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-
CAS No:847408-77-9
MF:C13H10BrFO
MW:281.120306491852
MDL:MFCD07782522
CID:4218560
PubChem ID:60643983
Update Time:2025-05-28

Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-
    • 1-bromo-3-[(4-fluorophenoxy)methyl]benzene
    • SCHEMBL8306880
    • 847408-77-9
    • 3-Bromobenzyl-(4-fluorophenyl)ether
    • AKOS008951190
    • 1-Bromo-3-((4-fluorophenoxy)methyl)benzene
    • MDL: MFCD07782522
    • Inchi: 1S/C13H10BrFO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
    • InChI Key: SIMWHUMRFKHJCZ-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=CC(COC2=CC=C(F)C=C2)=C1

Computed Properties

  • Exact Mass: 279.98991Da
  • Monoisotopic Mass: 279.98991Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]- Pricemore >>

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Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]- Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:847408-77-9)Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-
Order Number:A1054671
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:40
Price ($):397.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:847408-77-9)Benzene, 1-bromo-3-[(4-fluorophenoxy)methyl]-
A1054671
Purity:99%
Quantity:1g
Price ($):397.0
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